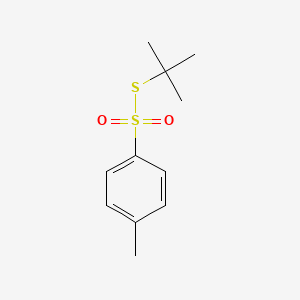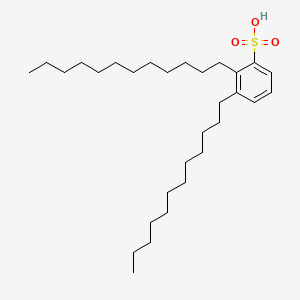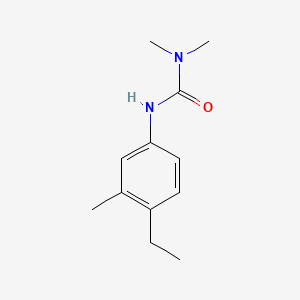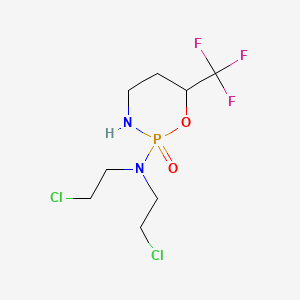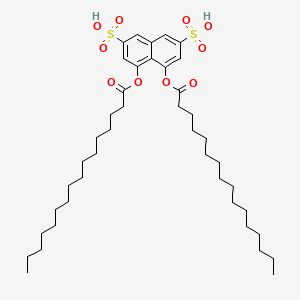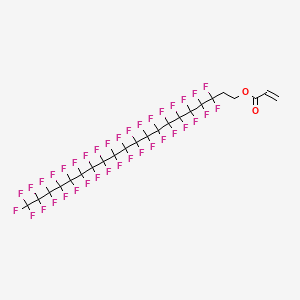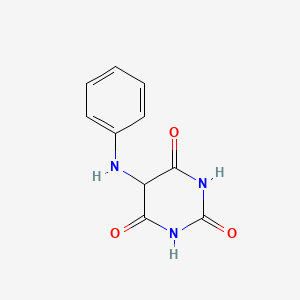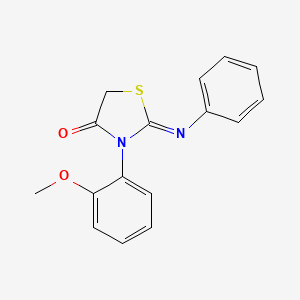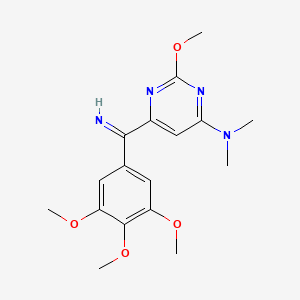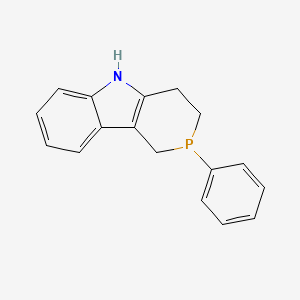
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is a heterocyclic compound that features a unique structure combining an indole ring with a phosphinino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinino group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphinino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole: Similar structure but lacks the phosphinino group.
2-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo(4,3-b)indole: Another similar compound with a different heterocyclic ring.
Uniqueness
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is unique due to the presence of the phosphinino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
36720-80-6 |
|---|---|
Molekularformel |
C17H16NP |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
2-phenyl-1,3,4,5-tetrahydrophosphinino[4,3-b]indole |
InChI |
InChI=1S/C17H16NP/c1-2-6-13(7-3-1)19-11-10-17-15(12-19)14-8-4-5-9-16(14)18-17/h1-9,18H,10-12H2 |
InChI-Schlüssel |
FWQHQFDNLAQLTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(CC2=C1NC3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


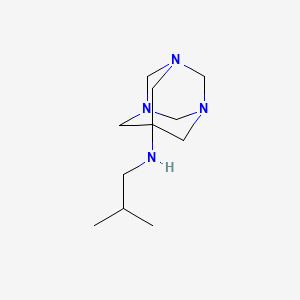
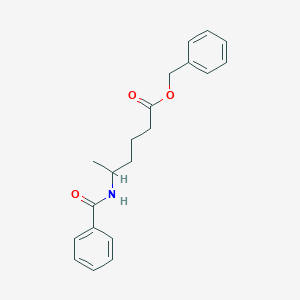
![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
